![molecular formula C19H18N2O B12577057 2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one CAS No. 477320-20-0](/img/structure/B12577057.png)
2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one is a complex organic compound with a molecular formula of C21H20N2O. This compound is known for its unique structure, which includes a naphthalene ring fused with a dimethylamino aniline group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one typically involves the condensation of 4-(dimethylamino)aniline with naphthaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
科学的研究の応用
2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar compounds to 2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one include:
4-{[4-(Dimethylamino)phenyl][4-(phenylamino)naphthalen-1-yl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride: Known for its use in dye production.
2-[(4-Methoxyphenyl)amino]methylphenol: Used in the synthesis of various organic compounds.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Studied for its antiviral properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
特性
CAS番号 |
477320-20-0 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
2-[[4-(dimethylamino)phenyl]iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C19H18N2O/c1-21(2)17-11-9-16(10-12-17)20-13-15-8-7-14-5-3-4-6-18(14)19(15)22/h3-13,22H,1-2H3 |
InChIキー |
ILWPWSYQEQBXIT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
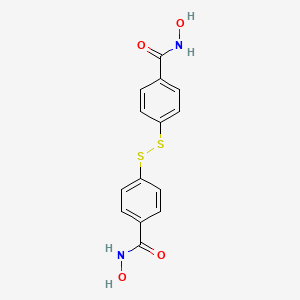
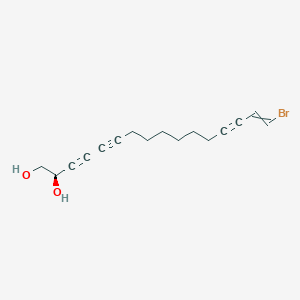
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
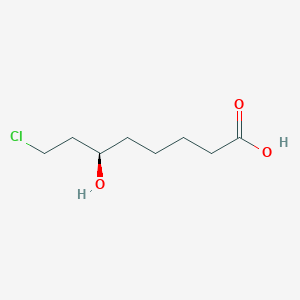
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
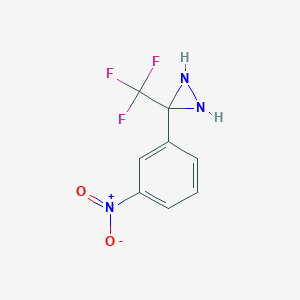
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)

![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
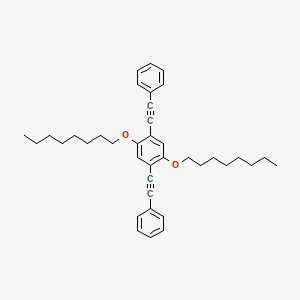
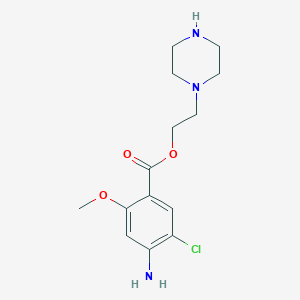
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
